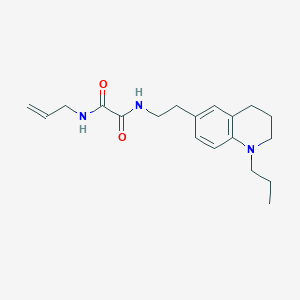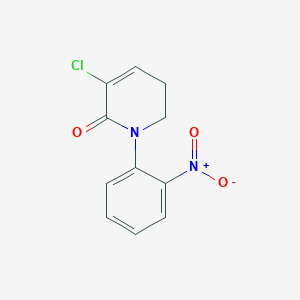
5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a pyridine ring based on its name . It’s important to note that the exact properties and characteristics can vary greatly depending on the specific structure and substituents of the molecule .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including coupling reactions and cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Without more information, it’s difficult to provide an accurate analysis .科学的研究の応用
Antihypertensive and Coronary Vessel Dilation Properties
Compounds similar to 5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one have been studied for their antihypertensive effects and ability to dilate coronary vessels. These compounds, including 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5,6-tricarboxylic acid triethylester, are prepared through specific condensation processes (Abernathy, 1978).
Photochemical Transformations
Various photochemical transformations of related dihydropyridines have been explored. For instance, the irradiation of 4-(2-nitrophenyl)-1,4-dihydropyridine lactones leads to the formation of nitrosophenylpyridines and other complex chemical structures (Görlitzer et al., 2002).
Antitubercular Agents
Certain unsymmetrical 1,4-dihydropyridine derivatives, such as 2,6-Dimethyl-3-acetyl-5-carbmethoxy-4-(3'nitrophenyl)-1,4-dihydropyridine, have shown potent antitubercular activities against Mycobacterium tuberculosis. This research indicates a new application of dihydropyridine compounds in treating tuberculosis (Gevariya et al., 2001).
Calcium Channel Antagonism
Studies on compounds structurally similar to 5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one have included the synthesis of dihydropyridines as calcium channel antagonists. These compounds, by altering calcium channel functions, have potential therapeutic applications (Hadizadeh et al., 2002).
Crystal Structure Analysis
Crystallographic studies have been conducted on related dihydropyridine compounds to understand their molecular structure and conformation. This research contributes to the understanding of how structural aspects of these molecules relate to their biological activity (Wang et al., 1989).
将来の方向性
特性
IUPAC Name |
5-chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-4-3-7-13(11(8)15)9-5-1-2-6-10(9)14(16)17/h1-2,4-6H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCVOLVUIJSODY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=C1)Cl)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

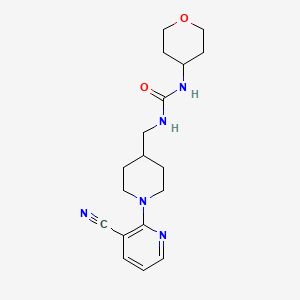
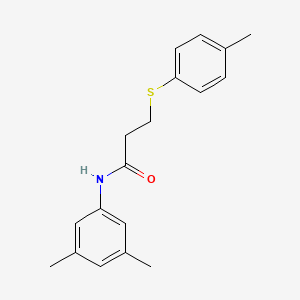
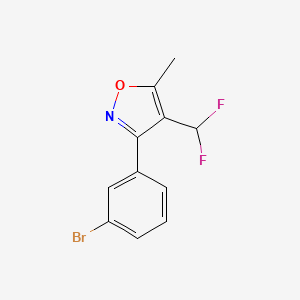
![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2370967.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2370968.png)
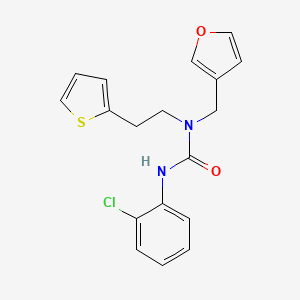
![3-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2370971.png)
![N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2370974.png)
![8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2370975.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2370976.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2370977.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2370978.png)
![1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane](/img/structure/B2370980.png)
